1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde
CAS No.: 1600933-75-2
Cat. No.: VC3028601
Molecular Formula: C12H11NO
Molecular Weight: 185.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1600933-75-2 |
---|---|
Molecular Formula | C12H11NO |
Molecular Weight | 185.22 g/mol |
IUPAC Name | 1-prop-2-enylindole-5-carbaldehyde |
Standard InChI | InChI=1S/C12H11NO/c1-2-6-13-7-5-11-8-10(9-14)3-4-12(11)13/h2-5,7-9H,1,6H2 |
Standard InChI Key | RPZIGXHEKWNAEO-UHFFFAOYSA-N |
SMILES | C=CCN1C=CC2=C1C=CC(=C2)C=O |
Canonical SMILES | C=CCN1C=CC2=C1C=CC(=C2)C=O |
Introduction
Chemical Structure and Properties
1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde features a bicyclic indole core with N-alkylation by a prop-2-en-1-yl (allyl) group and a formyl group at position 5. The compound can be represented by the molecular formula C₁₂H₁₁NO with a molecular weight of 185.22 g/mol, similar to its positional isomer 1-(prop-2-en-1-yl)-1H-indole-3-carbaldehyde . The structure incorporates both an aromatic system and reactive functional groups that contribute to its chemical versatility.
Physical and Chemical Properties
The physical and chemical properties of 1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde can be inferred from related compounds with similar structural features. The compound is likely to appear as a crystalline solid at room temperature, similar to other substituted indole-carbaldehydes.
Table 1: Estimated Physical and Chemical Properties of 1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde
The compound features several reactive sites: the aldehyde group at position 5, which can undergo various condensation reactions; the prop-2-en-1-yl group, which can participate in addition reactions; and the indole core, which can undergo electrophilic substitution reactions at available positions.
Synthesis Methods
Multiple synthetic routes may be employed to prepare 1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde, based on established methods for similar compounds.
N-Alkylation of Indole-5-carbaldehyde
One of the most straightforward approaches would involve the N-alkylation of indole-5-carbaldehyde with allyl bromide or similar electrophiles. This method typically requires a base such as sodium hydride or potassium carbonate in an aprotic solvent like DMF or acetone . The general reaction proceeds as follows:
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Deprotonation of the indole nitrogen
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Nucleophilic attack on allyl bromide
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Formation of the N-allylated product
Palladium-Catalyzed Allylic Amination
Based on reported methods for synthesizing N-allylindoles, a palladium-catalyzed allylic amination approach could be employed . This method would involve:
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Reaction of indole-5-carbaldehyde with allyl acetate or carbonate
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Palladium complex-mediated coupling
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Formation of the N-allylated product
This approach has been used to synthesize N-allylindoles with good yields and high enantioselectivity when chiral ligands are employed .
Structural Variations and Related Compounds
Several structurally related compounds have been reported in the literature, providing insight into the potential properties and applications of 1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde.
Table 2: Comparison of 1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde with Related Compounds
The diversity of these related structures highlights the importance of position-specific substitution in determining the chemical and biological properties of indole derivatives.
Spectroscopic Characterization
The spectroscopic properties of 1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde can be inferred from data available for similar compounds.
NMR Spectroscopy
In the ¹H NMR spectrum, key features would likely include:
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A singlet for the aldehyde proton at approximately δ 9.8-10.1 ppm
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Signals for the prop-2-en-1-yl group:
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Terminal alkene protons at δ 5.0-5.3 ppm (doublet of doublets)
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Internal alkene proton at δ 5.9-6.1 ppm (multiplet)
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Methylene protons at δ 4.6-4.8 ppm (doublet)
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Aromatic protons of the indole core at δ 7.0-8.3 ppm
In the ¹³C NMR spectrum, characteristic signals would include:
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Aldehyde carbon at ~δ 190 ppm
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Alkene carbons at ~δ 117-135 ppm
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Aromatic carbons at ~δ 110-140 ppm
These predictions are based on reported NMR data for related compounds like 1-(prop-2-en-1-yl)-1H-indole-3-carbaldehyde and indole-5-carbaldehyde .
IR Spectroscopy
Expected IR spectral features would include:
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Strong C=O stretching of the aldehyde group at ~1680-1700 cm⁻¹
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C=C stretching of the alkene at ~1640-1660 cm⁻¹
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C-H stretching of the aldehyde at ~2700-2800 cm⁻¹
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Aromatic C=C stretching at ~1600, 1580, and 1450 cm⁻¹
These predictions are based on typical IR absorptions for aldehydes, alkenes, and indole derivatives .
Biological Activities and Applications
Indole derivatives with formyl groups and N-substituents exhibit diverse biological activities, suggesting potential applications for 1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde.
The biological potential of 1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde is supported by extensive literature on the bioactivities of indole derivatives, particularly those with formyl groups that can participate in various condensation reactions with biological nucleophiles.
Synthetic Applications
1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde serves as a valuable building block for the synthesis of more complex structures due to its reactive functional groups:
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The aldehyde group can participate in:
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The prop-2-en-1-yl group can undergo:
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Hydroboration-oxidation
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Epoxidation
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Ozonolysis
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Cross-metathesis
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Hydration
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The indole core can participate in:
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Electrophilic aromatic substitution reactions
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C-H activation reactions
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Coupling reactions
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These reactions enable the transformation of 1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde into a wide range of derivatives with diverse applications in medicinal chemistry and materials science.
Structure-Activity Relationships
The specific substitution pattern of 1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde influences its chemical behavior and potential biological activities. Based on studies of related compounds, several structure-activity relationships can be identified:
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The position of the formyl group significantly affects biological activity. For example, in a study of indolylchalcones, the position of functional groups on the indole ring influenced inhibitory activities against human carbonic anhydrase .
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N-alkylation of indoles often enhances their lipophilicity and modifies their binding properties with biological targets. The allyl group at position 1 provides additional opportunities for derivatization and may confer specific binding characteristics .
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The presence of the formyl group at position 5 creates a unique electronic distribution within the molecule, potentially affecting its interactions with biological receptors and enzyme active sites.
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The combination of the electron-withdrawing formyl group and the electron-donating properties of the indole core creates a polarized structure that may facilitate specific molecular interactions.
This structure-activity information provides valuable insights for the potential application of 1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde in drug discovery and materials science.
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